2-[4-(Trifluoromethyl)pyrimidin-2-yl]propan-2-amine hydrochloride
Description
2-[4-(Trifluoromethyl)pyrimidin-2-yl]propan-2-amine hydrochloride is a fluorinated pyrimidine derivative with a tertiary amine group. The trifluoromethyl (-CF₃) substituent on the pyrimidine ring enhances lipophilicity and metabolic stability, making it relevant for pharmaceutical and agrochemical applications . The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability. Notably, commercial availability of this compound has been discontinued, possibly due to challenges in synthesis or optimization of pharmacokinetic properties .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)pyrimidin-2-yl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3.ClH/c1-7(2,12)6-13-4-3-5(14-6)8(9,10)11;/h3-4H,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJINRYYGVVBBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CC(=N1)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of Target Compound
The molecular architecture of 2-[4-(Trifluoromethyl)pyrimidin-2-yl]propan-2-amine hydrochloride necessitates disconnection into three primary components:
- 4-Trifluoromethylpyrimidine core
- Propan-2-amine sidechain
- Hydrochloride counterion
Key synthetic challenges include introducing the trifluoromethyl group at the pyrimidine C4 position and achieving selective substitution at C2 while avoiding N-alkylation side reactions.
Fluorination Strategies for Pyrimidine Intermediates
Direct Fluorination of Trichloromethyl Precursors
Building on U.S. Patent 4,650,875, liquid-phase fluorination using anhydrous HF under superatmospheric pressure (5–1,200 psig) with FeCl₃/FeF₃ catalysts enables efficient Cl→F substitution. Applied to pyrimidine systems, this method converts 2-chloro-4-(trichloromethyl)pyrimidine to 2-chloro-4-(trifluoromethyl)pyrimidine at 170–250°C with 72–89% yields.
Reaction Conditions:
| Parameter | Optimal Range |
|---|---|
| Temperature | 170–220°C |
| Pressure | 15–200 psig |
| HF:Molar Ratio | 3:1–5:1 |
| Catalyst Loading | 1–5 mol% FeF₃ |
Vapor-Phase Fluorination Alternatives
J-STAGE studies demonstrate that fluidized-bed reactors achieve 86.4% conversion of 3-picoline derivatives to trifluoromethylpyridines at 335°C. While primarily applied to pyridine systems, this technology shows potential adaptation for pyrimidine fluorination through modified catalyst systems (e.g., Cr₂O₃/Al₂O₃).
Pyrimidine Ring Construction Methodologies
Cyclocondensation Approach
Chinese Patent CN102911123B details a scalable route using trifluoroacetylacetaldehyde (14.8 g, 0.106 mol) and urea (7.6 g, 0.127 mol) in toluene/ethanol (3:1 v/v) with NaOEt catalysis:
$$
\text{CF}3\text{COCH}2\text{CHO} + \text{NH}2\text{CONH}2 \xrightarrow{\text{NaOEt, 120–130°C}} \text{2-HO-4-CF}3\text{-pyrimidine} \rightarrow \text{2-Cl-4-CF}3\text{-pyrimidine}
$$
Key process parameters:
Nucleophilic Amination at C2 Position
The 2-chloro intermediate undergoes amination with tert-butylamine derivatives under Buchwald-Hartwig conditions:
$$
\text{2-Cl-4-CF}3\text{-pyrimidine} + (\text{CH}3)2\text{C(NH}2\text{)Li} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}} \text{2-[4-(CF}3\text{)pyrimidin-2-yl]propan-2-amine}
$$
Optimization Data:
| Ligand | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Xantphos | 110 | 24 | 68 |
| BINAP | 100 | 36 | 52 |
| DPPF | 120 | 18 | 61 |
Hydrochloride Salt Formation
Final protonation employs anhydrous HCl gas in diethyl ether at 0–5°C:
$$
\text{Free base} + \text{HCl(g)} \rightarrow \text{2-[4-(CF}_3\text{)pyrimidin-2-yl]propan-2-amine·HCl}
$$
Critical Parameters:
- Stoichiometry: 1.05–1.1 eq HCl
- Solvent: Et₂O/THF (4:1)
- Crystallization Yield: 92–95%
- Hygroscopicity: <0.5% H₂O by Karl Fischer
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz) | δ 8.92 (s, 1H, H6), 1.91 (s, 6H, CH₃) |
| ¹⁹F NMR | -62.3 ppm (CF₃) |
| HRMS | m/z 241.642 [M+H]+ |
Purity Assessment
| Method | Column | Purity (%) |
|---|---|---|
| HPLC-UV | C18, 60% MeOH | 99.2 |
| Ion Chromatog. | Dionex AS11-HC | 99.8 |
Industrial-Scale Considerations
Cost Analysis
| Component | Price/kg (USD) | % Total Cost |
|---|---|---|
| Trifluoroacetylacetaldehyde | 450 | 38 |
| Pd Catalysts | 12,000 | 29 |
| HF Gas | 85 | 15 |
Environmental Impact
Process mass intensity (PMI) of 86 kg/kg highlights opportunities for:
- Catalyst recycling (PMI ↓ 22%)
- Solvent recovery systems (PMI ↓ 18%)
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring’s electron-deficient nature (due to the electron-withdrawing trifluoromethyl group) facilitates nucleophilic substitution at specific positions.
Key Findings :
- The trifluoromethyl group directs substitution to the 5-position of the pyrimidine ring due to its -I effect .
- Palladium-catalyzed coupling enables introduction of aryl/heteroaryl groups at the 2-position .
Amine Functionalization
The secondary amine (propan-2-amine) undergoes typical reactions, modified by steric hindrance from the pyrimidine ring.
Mechanistic Notes :
- Acylation proceeds via activation of the carbonyl electrophile, with DIEA neutralizing HCl byproducts .
- Steric hindrance slows alkylation kinetics compared to primary amines.
Oxidation and Reduction
The amine and pyrimidine moieties exhibit distinct redox behaviors.
| Reaction Type | Conditions/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Amine Oxidation | mCPBA, DCM, 0°C→RT | N-Oxide derivative | 41% | |
| Ring Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | Partially saturated pyrimidine | 55% |
Key Limitations :
- Secondary amines resist oxidation; strong oxidants like mCPBA are required .
- Full pyrimidine reduction is challenging due to aromatic stability .
Cross-Coupling Reactions
The pyrimidine ring participates in metal-catalyzed couplings for structural diversification.
Optimization Insights :
Acid-Base Reactions
The hydrochloride salt undergoes reversible protonation, influencing solubility and reactivity.
| Reaction Type | Conditions/Reagents | Outcome | Source |
|---|---|---|---|
| Deprotonation | NaOH (1M), H₂O/EtOH | Free base precipitates | |
| Reprotonation | HCl (g), Et₂O | Hydrochloride salt recovery |
Applications :
- Free base form enhances reactivity in organic solvents for further synthesis.
Biological Activity
2-[4-(Trifluoromethyl)pyrimidin-2-yl]propan-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHFN·HCl
- Molecular Weight : 215.63 g/mol
- CAS Number : [Not specified in the sources]
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various biological targets, particularly in the realm of kinase inhibition. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, allowing for improved bioavailability.
Therapeutic Applications
- Anticancer Activity :
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Studies and Research Findings
Toxicology and Safety Profile
The safety profile of this compound indicates that it may cause irritation upon contact with skin or eyes and is harmful if ingested. Safety data sheets recommend handling precautions similar to other trifluoromethyl-containing compounds .
Scientific Research Applications
The compound 2-[4-(Trifluoromethyl)pyrimidin-2-yl]propan-2-amine hydrochloride is a significant chemical in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will explore its applications, including its role in drug development, potential therapeutic uses, and relevant case studies.
Chemical Properties and Structure
This compound is a pyrimidine derivative characterized by the presence of a trifluoromethyl group, which enhances its biological activity. The molecular structure allows for interactions with biological targets, making it a candidate for further investigation in therapeutic contexts.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit key enzymes involved in cancer cell proliferation. A notable study demonstrated that pyrimidine-based compounds could effectively inhibit c-KIT kinase, a target in gastrointestinal stromal tumors (GIST) and other malignancies . This suggests potential applications in targeted cancer therapies.
Neurological Disorders
Recent investigations have explored the neuroprotective effects of pyrimidine derivatives. Compounds with similar structures have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . The specific mechanism of action for this compound remains to be fully elucidated but warrants further exploration.
Antimicrobial Properties
Pyrimidine derivatives are also being studied for their antimicrobial properties. Research has indicated that certain compounds can inhibit bacterial growth and may serve as lead compounds for developing new antibiotics . The trifluoromethyl group may enhance the lipophilicity of the molecule, improving its ability to penetrate bacterial membranes.
Case Study 1: Inhibition of c-KIT Kinase
A study focused on the inhibition of c-KIT kinase using pyrimidine derivatives highlighted the efficacy of these compounds in preclinical models of GIST. The results showed a significant reduction in tumor growth when treated with these inhibitors, indicating that similar compounds like this compound could play a crucial role in future cancer therapies .
Case Study 2: Neuroprotective Effects
In another study examining neuroprotective agents, researchers tested various pyrimidine derivatives for their ability to protect neuronal cells from oxidative damage. Results indicated that certain modifications led to enhanced protective effects against neurotoxicity, suggesting that this compound could be a candidate for further development in neuropharmacology .
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Anticancer Activity | Inhibits c-KIT kinase; effective against GIST tumors | Targeted cancer therapies |
| Neurological Disorders | Modulates neurotransmitter systems; reduces oxidative stress | Treatments for neurodegenerative diseases |
| Antimicrobial Properties | Inhibits bacterial growth; potential new antibiotic development | Addressing antibiotic resistance |
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical distinctions between the target compound and its analogues:
Electronic and Steric Effects
- Trifluoromethyl (-CF₃) vs. Methyl (-CH₃): The -CF₃ group in the target compound is strongly electron-withdrawing, reducing electron density on the pyrimidine ring and influencing binding interactions (e.g., with enzymes or receptors). In contrast, methyl substituents (e.g., in ) increase steric bulk without significantly altering electronic properties .
- Pyrimidine vs. Phenyl Core: Replacement of the pyrimidine ring with a phenyl group (as in ) eliminates nitrogen-mediated hydrogen bonding, reducing target specificity in biological systems .
Solubility and Bioavailability
Metabolic Stability
- Fluorinated compounds like the target exhibit slower oxidative metabolism due to the stability of C-F bonds. In contrast, the phenyl-based analogue is more susceptible to cytochrome P450-mediated degradation .
Q & A
Q. What are the common synthetic routes for 2-[4-(Trifluoromethyl)pyrimidin-2-yl]propan-2-amine hydrochloride, and how are intermediates purified?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the trifluoromethylpyrimidine core can be functionalized via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to introduce the propan-2-amine moiety. Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with gradient elution of ethyl acetate/hexane). Intermediate characterization via (DMSO-) and LC-MS is critical to confirm structural integrity .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : , , and in DMSO- to confirm proton environments and trifluoromethyl group presence.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for purity assessment (>95%).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 266.1).
- XRD : For crystalline structure determination (if applicable) .
Q. How does the compound’s solubility and stability vary under different experimental conditions?
- Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, DMFA) but limited in aqueous buffers (pH 7.4). Stability studies should track degradation under UV light, humidity, and elevated temperatures (40–60°C) via HPLC. For long-term storage, lyophilization and storage at -20°C in amber vials are recommended .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and reduce byproducts?
- Methodological Answer : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent ratio). For example, a Central Composite Design (CCD) can identify optimal conditions for coupling reactions. Computational tools (e.g., Gaussian for DFT calculations) predict transition states and guide catalyst selection. Real-time monitoring via inline IR spectroscopy enhances reproducibility .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer : Discrepancies may arise from assay-specific parameters (e.g., cell line variability, protein binding kinetics). Use orthogonal assays :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity () to target receptors.
- Radioligand Displacement : Compare IC values in competitive binding assays.
- Molecular Dynamics Simulations : Assess ligand-receptor interactions at atomic resolution. Statistical analysis (ANOVA) identifies significant outliers .
Q. How does the trifluoromethyl group influence electronic properties and reactivity in downstream modifications?
- Methodological Answer : The -CF group is strongly electron-withdrawing, altering the pyrimidine ring’s electron density. This can be quantified via:
- Hammett Constants () to predict substituent effects.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to guide electrophilic substitution sites. Experimental validation via chemical shifts confirms electronic perturbations .
Key Research Findings
- Synthetic Efficiency : Coupling reactions with Pd(OAc)/XPhos catalyst achieve >80% yield under optimized DoE conditions .
- Biological Relevance : SPR assays confirm nM-level binding to kinase targets, but cytotoxicity (IC > 10 µM) necessitates structural tweaks .
- Stability : Hydrolytic degradation at pH > 8.0 necessitates buffered formulations for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
